molecular formula C14H11NO4 B1267599 1-[4-(4-Nitrophenoxy)phenyl]ethanone CAS No. 75919-92-5

1-[4-(4-Nitrophenoxy)phenyl]ethanone

Cat. No. B1267599
CAS RN: 75919-92-5
M. Wt: 257.24 g/mol
InChI Key: IRWXEFXORSDYQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to 1-[4-(4-Nitrophenoxy)phenyl]ethanone often involves multi-step chemical reactions, including etherification, esterification, and nucleophilic substitution. For example, a process to synthesize related compounds might start from basic phenol derivatives, proceeding through steps like etherification and esterification with tosyl chloride, followed by nucleophilic substitution and Friedel-Crafts acylation to yield the desired compound with high efficiency (Guo, 2012).

Molecular Structure Analysis

Molecular structure analysis of similar compounds indicates that these molecules are often nearly planar, showcasing intramolecular hydrogen bonding which can influence their chemical behavior and interactions. The study of 2-Amino-4-nitrophenol and 1-(2,4,6-trihydroxyphenyl)ethanone complex reveals a planar structure facilitated by intramolecular O—H⋯O hydrogen bonds, suggesting similar potential structural characteristics for 1-[4-(4-Nitrophenoxy)phenyl]ethanone (Kocabıyık et al., 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds akin to 1-[4-(4-Nitrophenoxy)phenyl]ethanone can be influenced by the presence of functional groups. For instance, nitro groups can enhance the electron-withdrawing capacity, affecting reactivity in nucleophilic substitutions. The synthesis and characterization of novel polyimides derived from related compounds highlight the role of structural features like ether and ketone functionalities in determining chemical behavior, including reactivity and stability (Yin et al., 2005).

Physical Properties Analysis

The physical properties of chemicals similar to 1-[4-(4-Nitrophenoxy)phenyl]ethanone, such as solubility, melting point, and crystalline structure, are critical for their application in material science and pharmaceuticals. Research into the solid-liquid phase equilibrium of nitrophenyl ethanones in various solvents provides insights into the solubility and crystallization behavior of these compounds, which could be relevant for the purification and application of 1-[4-(4-Nitrophenoxy)phenyl]ethanone (Li et al., 2019).

Chemical Properties Analysis

The chemical properties of 1-[4-(4-Nitrophenoxy)phenyl]ethanone, including reactivity, stability, and interaction with other molecules, can be inferred from studies on similar compounds. For example, the introduction of nitro and phenolate groups can significantly affect solvatochromism and electron density, as demonstrated in solvatochromic phenolates studies (Nandi et al., 2012). These findings highlight the potential for 1-[4-(4-Nitrophenoxy)phenyl]ethanone to exhibit unique chemical behaviors based on its functional groups.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis in Antimicrobial Studies : The compound 1-[4-(4-Nitrophenoxy)phenyl]ethanone has been utilized in the synthesis of various antimicrobial agents. For instance, Patel, Nimavat, Vyas, and Patel (2011) detailed the synthesis of chalcone derivatives using this compound, which demonstrated antimicrobial activity against species like Bacillus subtillis and Staphylococcus aureus (Patel, Nimavat, Vyas, & Patel, 2011). Similarly, in 2012, Patel and Patel synthesized novel chalcone derivatives with antimicrobial properties using this compound (Patel & Patel, 2012).

Anti-inflammatory Activity

  • Anti-inflammatory Applications : Singh, Dowarah, Tewari, and Geiger (2020) reported the use of a derivative of this compound in the study of anti-inflammatory activities in rats. Their research indicated that certain derivatives exhibited significant anti-inflammatory properties (Singh, Dowarah, Tewari, & Geiger, 2020).

Radical Scavenging Activity

  • Radical Scavenging Investigations : Al‐Sehemi and Irfan (2017) explored the role of 1-[4-(4-Nitrophenoxy)phenyl]ethanone in radical scavenging activity. Their study utilized density functional theory to understand the molecular properties related to radical scavenging (Al‐Sehemi & Irfan, 2017).

Chemical Synthesis and Structural Analysis

  • Chemical Synthesis and Structure Elucidation : The compound has been used in the synthesis of various chemical structures. For instance, Dave, Patel, Nimavat, Vyas, and Patel (2013) utilized it in the synthesis of dihydropyrimidinone derivatives, with structural elucidation based on NMR and elemental analysis (Dave, Patel, Nimavat, Vyas, & Patel, 2013).

DNA Repair Inhibition in Cancer Treatment

  • Cancer Research : Kashishian, Douangpanya, Clark, Schlachter, Eary, Schiro, Huang, Burgess, Kesicki, and Halbrook (2003) reported the use of a related compound, 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, as a DNA-dependent protein kinase inhibitor, highlighting its potential in cancer treatment (Kashishian et al., 2003).

properties

IUPAC Name

1-[4-(4-nitrophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-10(16)11-2-6-13(7-3-11)19-14-8-4-12(5-9-14)15(17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWXEFXORSDYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966656
Record name 1-[4-(4-Nitrophenoxy)phenyl]ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Nitrophenoxy)phenyl]ethanone

CAS RN

75919-92-5, 5228-16-0
Record name 75919-92-5
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Record name 1-[4-(4-Nitrophenoxy)phenyl]ethan-1-one
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Record name 75919-92-5
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Synthesis routes and methods I

Procedure details

Entry 10: 4-Fluoro-1-nitrobenzene and p-hydroxyacetophenone were reacted according to Method A13, Step 1 to afford the 4-(4-acetylphenoxy)-1-nitrobenzene. 4-(4-Acetylphenoxy)-1-nitrobenzene was reduced according to Method A13, Step 4 to afford 4-(4-acetylphenoxy)aniline. According to Method C3, 5-(trifluoromethyl)-2-methoxybutylaniline was reacted with bis(trichloromethyl) carbonate followed by 4-(4-acetylphenoxy)aniline to afford the urea.
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Synthesis routes and methods II

Procedure details

Entry 60: 4-Hydroxyacetophenone was reacted with 4-fluoronitrobenzene according to Method A13, Step 1 to give 4-(4-acetylphenoxy)nitrobenzene. The nitrobenzene was reduced according to Method 13, Step 4 to afford 4-(4-acetylphenoxy)aniline, which was converted to the 4-(4-(1-(N-methoxy)iminoethyl)phenoxyaniline HCl salt according to Method A16. According to Method C1a, 4-chloro-3-(trifluoromethyl)phenyl isocyanate was reacted with 4-(4-acetylphenoxy)aniline to afford the urea.
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Synthesis routes and methods III

Procedure details

To a mixture of 1-fluoro-4-nitrobenzene (5.0 g, 35.43 mmol) and 4-hydroxyacetophenone (4.82 g, 35.40 mmol) in DMF (40 mL) was added potassium carbonate (9.79 g, 70.86 mmol). The reaction mixture was heated at 90° C. overnight. After the completion of the reaction as confirmed by TLC, the reaction mixture was diluted with EtOAc (200 mL) and washed with water (3×30 mL). The organic layer was separated, dried over Na2SO4 and concentrated in vacuo to afford the title compound (9.09 g, 99%) as a solid which was used as such in the next step.
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5 g
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4.82 g
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40 mL
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9.79 g
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200 mL
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Yield
99%

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